2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-(1,3-dioxo-2-azaspiro[44]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves the annulation of cyclopentane and four-membered rings. One approach involves the phosphine-catalyzed [4+1] annulation of electron-deficient 1,3-dienes or 1,3-azadienes with maleimides under mild conditions . Another method includes the gold-catalyzed spirocyclization of substrates containing terminal alkyne moieties .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications is emphasized in the literature .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphine catalysts for annulation reactions and gold catalysts for spirocyclization .
Major Products
The major products formed from these reactions include various spirocyclic derivatives and nonenone ring systems .
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:
Chemistry: Used in the synthesis of complex spirocyclic compounds and as a building block for more intricate molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.
1,7-diazaspiro[4.4]nonenes: Compounds with similar spirocyclic frameworks.
azaspiro[4.5]decadienone: A related compound with a different ring size and structure.
Uniqueness
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(4-sulfamoylbenzyl)acetamide is unique due to its specific combination of a spirocyclic core and a sulfamoylbenzyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O5S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H21N3O5S/c18-26(24,25)13-5-3-12(4-6-13)10-19-14(21)11-20-15(22)9-17(16(20)23)7-1-2-8-17/h3-6H,1-2,7-11H2,(H,19,21)(H2,18,24,25) |
InChI Key |
YUESLJJXODEIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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